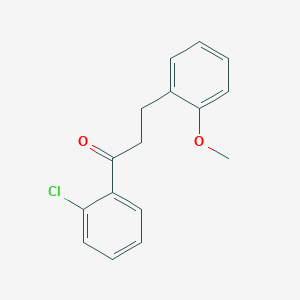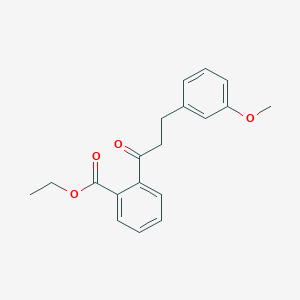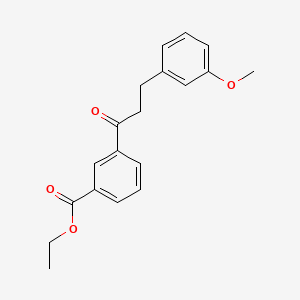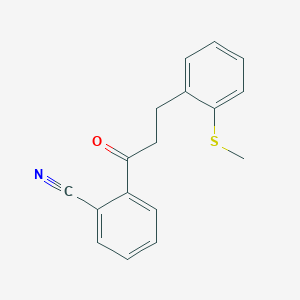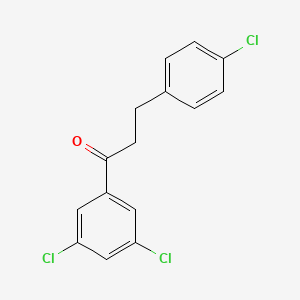
3-(4-Chlorophenyl)-3',5'-dichloropropiophenone
概要
説明
3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorinated phenyl group and a propiophenone moiety
作用機序
Target of Action
Compounds with similar structures, such as sr-9009 and BUT-3-ENYL , have been found to interact with specific targets. For instance, SR-9009 acts as an agonist for Nuclear receptor subfamily 1 group D member 1 and 2 .
Mode of Action
For example, Myclobutanil, a compound with a similar structure, has been reported to disrupt membrane function by inhibiting sterol biosynthesis .
Biochemical Pathways
A selenium-containing compound with a similar structure has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Pharmacokinetics
Compounds with similar structures, such as pitolisant , have been studied for their pharmacokinetic properties.
Result of Action
Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Triclocarban, a compound with a similar structure, is known to be a white powder that is insoluble in water . This suggests that the solubility and stability of 3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone could also be influenced by environmental factors such as temperature and pH.
生化学分析
Biochemical Properties
3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance . These interactions help in scavenging reactive oxygen species and protecting cells from oxidative stress.
Cellular Effects
The effects of 3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the levels of reactive oxygen species in cells, thereby impacting oxidative stress responses . Additionally, it can alter the expression of genes involved in antioxidant defense mechanisms.
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been found to enhance the interaction of androgen receptor with its E3 ligase MDM2, promoting the degradation of the receptor in the nucleus . This mechanism is crucial for its potential therapeutic applications in diseases like prostate cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its activity over extended periods, but its effects on cellular function may vary depending on the duration of exposure . Long-term studies have indicated potential benefits in reducing oxidative stress in neuronal cells.
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing oxidative stress and improving cognitive function in mice . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it undergoes oxidation and reduction reactions mediated by enzymes like cytochrome P450 . These metabolic processes are crucial for its bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the brain, where it can exert its neuroprotective effects . Understanding its distribution is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone is critical for its activity and function. It has been found to localize in the nucleus, where it can interact with nuclear receptors and other transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone typically involves the reaction of 4-chlorobenzaldehyde with 3,5-dichloropropiophenone under specific conditions. One common method is the Claisen-Schmidt condensation, which involves the use of a base such as sodium hydroxide in an ethanol solution. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Triclocarban: 3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)urea, an antibacterial compound used in personal care products.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A compound with antiviral activity.
Uniqueness
3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its chlorinated phenyl groups and propiophenone moiety contribute to its distinct chemical and physical properties, making it valuable for research and industrial applications.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIUWYJSHKEBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644498 | |
| Record name | 3-(4-Chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-45-9 | |
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-(3,5-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



